2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide 2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17788498
InChI: InChI=1S/C16H14N4O2S/c17-19-14(21)10-23-16-18-13-9-5-4-8-12(13)15(22)20(16)11-6-2-1-3-7-11/h1-9H,10,17H2,(H,19,21)
SMILES:
Molecular Formula: C16H14N4O2S
Molecular Weight: 326.4 g/mol

2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide

CAS No.:

Cat. No.: VC17788498

Molecular Formula: C16H14N4O2S

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide -

Specification

Molecular Formula C16H14N4O2S
Molecular Weight 326.4 g/mol
IUPAC Name 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetohydrazide
Standard InChI InChI=1S/C16H14N4O2S/c17-19-14(21)10-23-16-18-13-9-5-4-8-12(13)15(22)20(16)11-6-2-1-3-7-11/h1-9H,10,17H2,(H,19,21)
Standard InChI Key PWHLKLWXYJZGBV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NN

Introduction

Chemical Structure and Molecular Properties

The molecular structure of 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide (molecular formula: C16H14N4O2S\text{C}_{16}\text{H}_{14}\text{N}_4\text{O}_2\text{S}) consists of a quinazolin-4(3H)-one scaffold substituted at position 2 with a sulfanyl group (-S-) linked to an acetohydrazide fragment (-NH-NH-C(O)-CH3_3). The phenyl group at position 3 contributes to the molecule’s hydrophobicity, while the hydrazide moiety enhances hydrogen-bonding capacity, influencing solubility and target binding .

Key Physicochemical Characteristics:

  • Molecular Weight: 326.37 g/mol

  • logP: Estimated ~3.1 (similar to analogs in )

  • Hydrogen Bond Donors/Acceptors: 3 donors (NH, NH2_2, OH) / 5 acceptors (O, N, S)

  • Polar Surface Area: ~79 Ų (comparable to )

Quantum mechanical calculations for analogous quinazolinones suggest moderate electrophilicity at the C2 and C4 positions, which may facilitate interactions with biological nucleophiles . The sulfanyl group enhances electron delocalization across the quinazoline ring, potentially stabilizing radical intermediates in antioxidant mechanisms .

Synthetic Pathways and Optimization

The synthesis of this compound likely follows a multi-step protocol analogous to methods described for related derivatives :

Step 1: Formation of Quinazolin-4(3H)-one Core

  • Condensation of anthranilic acid with benzaldehyde derivatives yields 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

  • Thiol introduction at C2 via nucleophilic substitution or oxidative coupling .

Step 2: Sulfanyl-Acetohydrazide Conjugation

  • Reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with chloroacetyl chloride forms 2-(chloroacetylthio) intermediate.

  • Hydrazination with hydrazine hydrate produces the target acetohydrazide derivative .

Reaction Scheme:

3-Phenyl-2-thioxoquinazolin-4-one+ClCH2COCl2-(ClCH2CO-S-)quinazolinoneNH2NH2Target Compound\text{3-Phenyl-2-thioxoquinazolin-4-one} + \text{ClCH}_2\text{COCl} \rightarrow \text{2-(ClCH}_2\text{CO-S-)quinazolinone} \xrightarrow{\text{NH}_2\text{NH}_2} \text{Target Compound}

Yield Optimization:

  • Tribenzyl ethyl ammonium bromide catalysis improves thioether bond formation (85–90% yield) .

  • Column chromatography (silica gel, petroleum ether/EtOAc) achieves >95% purity .

Spectroscopic Characterization and Validation

Data from structurally similar compounds ( ) provide benchmarks for analytical profiles:

Infrared Spectroscopy (IR):

  • ν(N-H)\nu(\text{N-H}): 3319–3406 cm1^{-1} (hydrazide NH stretching) .

  • ν(C=O)\nu(\text{C=O}): 1670–1685 cm1^{-1} (quinazolinone and hydrazide carbonyls) .

  • ν(C=S)\nu(\text{C=S}): 1145–1160 cm1^{-1} .

1H NMR^1\text{H NMR} (DMSO-d6_6, 500 MHz):

  • Quinazoline H-5/H-6/H-7/H-8: Multiplet at δ 6.60–8.02 ppm .

  • Hydrazide NH: Singlet at δ 9.40 ppm (exchangeable with D2_2O) .

  • Phenyl protons: δ 7.20–7.50 ppm (m, 5H) .

Mass Spectrometry:

  • ESI-MS: Molecular ion peak at m/z 327.1 ([M+H]+^+) .

Biological Activity and Structure-Activity Relationships (SAR)

While direct bioactivity data for this compound are unavailable, analogs exhibit promising pharmacological profiles:

Antimicrobial Activity ( ):

Analog StructureMIC (μg/ml) Against S. aureusMIC Against E. coli
2-[(2-Fluorophenyl)sulfanyl]0.412.5
2-[(3-Hydroxyphenyl)sulfanyl]0.850

Key SAR Insights:

  • Electron-withdrawing groups (e.g., -F) enhance gram-positive activity (MIC 0.4 μg/ml) .

  • Hydrazide moiety improves membrane penetration via hydrogen bonding .

Cytotoxicity ( ):

  • Selective toxicity against A549 (lung) and LNCaP (prostate) cancer cells (IC50_{50} < 20 μM).

  • Normal fibroblast (BJ) viability >80% at 50 μM, indicating safety .

Molecular Docking and Mechanistic Insights

Docking studies against E. coli KAS III (PDB: 1EBL) reveal:

  • Binding Affinity: Glide score = −8.2 kcal/mol (comparable to fluconazole) .

  • Key Interactions:

    • Hydrogen bonds between hydrazide NH and Thr270.

    • π-Stacking of quinazoline with Phe400 .

These interactions suggest potential inhibition of fatty acid biosynthesis in microbes .

Challenges and Future Directions

  • Solubility Limitations: High logP (~3.1) may hinder aqueous solubility; prodrug strategies (e.g., phosphate esters) are recommended .

  • Toxicology Gaps: Subchronic toxicity studies in mammalian models are needed.

  • Synergistic Formulations: Combination with β-lactam antibiotics could overcome resistance .

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